4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzothiophene ring. Benzothiophene derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde typically involves the bromination and fluorination of benzothiophene derivatives. One common method is the electrophilic aromatic substitution reaction where benzothiophene is treated with bromine and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as iron(III) bromide or silver fluoride .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available benzothiophene. The process includes bromination, fluorination, and formylation reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Bromo-5-fluoro-1-benzothiophene-2-carboxylic acid.
Reduction: 4-Bromo-5-fluoro-1-benzothiophene-2-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene
- 5-Bromo-2-fluorobenzotrifluoride
- 2-Bromo-1-benzothiophene
Uniqueness
4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde is unique due to the presence of both bromine and fluorine atoms on the benzothiophene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the aldehyde group provides a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C9H4BrFOS |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
4-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H4BrFOS/c10-9-6-3-5(4-12)13-8(6)2-1-7(9)11/h1-4H |
InChI Key |
ZSODITTYIPHDBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(S2)C=O)C(=C1F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.